4-Chloro-2-(((3-fluoro-4-methylphenyl)amino)methyl)phenol
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Overview
Description
4-Chloro-2-(((3-fluoro-4-methylphenyl)amino)methyl)phenol is a chemical compound with the molecular formula C14H13ClFNO and a molecular weight of 265.71 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(((3-fluoro-4-methylphenyl)amino)methyl)phenol typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(((3-fluoro-4-methylphenyl)amino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Chloro-2-(((3-fluoro-4-methylphenyl)amino)methyl)phenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(((3-fluoro-4-methylphenyl)amino)methyl)phenol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chloro-2-(((3-fluoro-4-methylphenyl)amino)methyl)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C14H13ClFNO |
---|---|
Molecular Weight |
265.71 g/mol |
IUPAC Name |
4-chloro-2-[(3-fluoro-4-methylanilino)methyl]phenol |
InChI |
InChI=1S/C14H13ClFNO/c1-9-2-4-12(7-13(9)16)17-8-10-6-11(15)3-5-14(10)18/h2-7,17-18H,8H2,1H3 |
InChI Key |
PTLJXZJCXNUQAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=C(C=CC(=C2)Cl)O)F |
Origin of Product |
United States |
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